Quinoxaline-5-sulfonyl chloride
Overview
Description
Quinoxaline-5-sulfonyl chloride is a chemical compound that serves as a versatile intermediate in the synthesis of various quinoxaline derivatives. These derivatives are of significant interest due to their broad spectrum of pharmacological activities, including antitumor, antibacterial, and antifungal properties . The compound is characterized by the presence of a sulfonyl chloride group at the fifth position of the quinoxaline ring,
Scientific Research Applications
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Organic Chemistry and Material Science
- Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
- It has been used for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .
- The last few decades have witnessed several publications utilizing quinoxaline scaffolds for these purposes .
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Medicinal Chemistry and Pharmacology
- Quinoxaline is a privileged pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics .
- The therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of the sulfonamide group into their chemical framework .
- Quinoxaline sulfonamide derivatives have shown a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .
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Synthesis of Bioactive Molecules
- Quinoxaline has been used extensively in the synthesis of bioactive molecules .
- The last few decades have seen numerous publications utilizing quinoxaline scaffolds for the design and development of various bioactive molecules .
- These molecules have a wide range of physicochemical and biological activities .
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Development of Dyes and Fluorescent Materials
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Electroluminescent Materials and Organic Sensitizers for Solar Cell Applications
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Polymeric Optoelectronic Materials
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Phosphate-Based Heterogeneous Catalysts
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Anticancer and Anti-Inflammatory Agents
- Certain quinoxaline derivatives have shown high activity against cancer cell lines .
- These compounds have been compared with doxorubicin, a standard drug .
- The derivatives include 6-bromo-3-(4-methoxystyryl)quinoxaline-2(1H)-one, 2-(6-bromo-3-methyl-2-(1H)quinoxalinon-1-l)acetohydrazide, 6-bromo-3-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl] quinoxalin-2-amine, 2-[6(7)-bromo-2-methyl quinoxalin-3-yloxy]aniline, 4-[6(7)-bromo-2-methylquinoxalin-3-yloxy]aniline, and 4-(6-Bromo-3-methylquinoxalin-2-yloxy)-N-(4-chlorobenzylidine)aniline .
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Antimicrobial Agents
- Quinoxaline sulfonamides have shown a broad range of biomedical activities, such as antibacterial and antifungal action .
- The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds .
- Modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .
Safety And Hazards
Quinoxaline-5-sulfonyl chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to handle it in accordance with good industrial hygiene and safety practice .
Future Directions
There is a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . The synthesis of quinoxalines under transition-metal-free conditions is a promising area of research . Future developments are expected to focus on the synthesis of quinoxalines using green chemistry and cost-effective methods .
properties
IUPAC Name |
quinoxaline-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c9-14(12,13)7-3-1-2-6-8(7)11-5-4-10-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKORIYAIZIQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582120 | |
Record name | Quinoxaline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline-5-sulfonyl chloride | |
CAS RN |
844646-88-4 | |
Record name | Quinoxaline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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